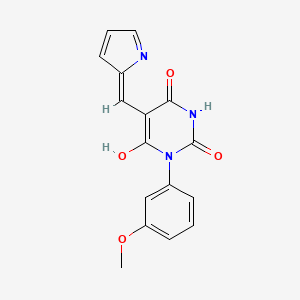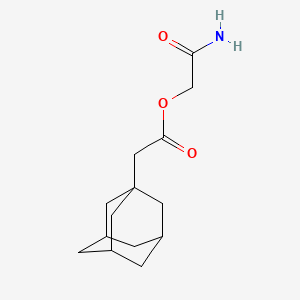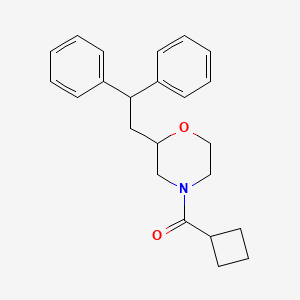![molecular formula C23H18ClN3O2S B6032056 3-chloro-N-(4-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B6032056.png)
3-chloro-N-(4-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(4-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide, also known as CCT251545, is a small molecule inhibitor that has been identified as a potential anti-cancer agent. This compound has been shown to have promising activity against a variety of cancer cell lines, including those that are resistant to conventional chemotherapy. In
Mécanisme D'action
The mechanism of action of 3-chloro-N-(4-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. Inhibition of BRD4 activity by this compound leads to downregulation of the expression of genes that are important for cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit the growth of tumor xenografts in animal models. Furthermore, it has been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-chloro-N-(4-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide in lab experiments is its specificity for BRD4. This allows for the study of the role of BRD4 in cancer cell growth and survival. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 3-chloro-N-(4-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide. One direction is the development of more potent and selective inhibitors of BRD4. Another direction is the study of the combination of this compound with other anti-cancer agents to enhance its activity. Furthermore, the study of the role of BRD4 in other diseases, such as inflammation and cardiovascular disease, is an important future direction.
Méthodes De Synthèse
The synthesis of 3-chloro-N-(4-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide involves several steps. The first step is the reaction of 4-aminobenzenesulfonamide with cinnamoyl chloride in the presence of a base such as triethylamine. This results in the formation of 4-{[(cinnamoylamino)carbonothioyl]amino}benzenesulfonamide. The second step involves the reaction of this intermediate with 3-chlorobenzoyl chloride in the presence of a base and a catalyst such as 4-dimethylaminopyridine. This results in the formation of this compound.
Applications De Recherche Scientifique
3-chloro-N-(4-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of a variety of cancer cell lines, including those that are resistant to conventional chemotherapy. In addition, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. Furthermore, it has been shown to inhibit the growth of tumor xenografts in animal models.
Propriétés
IUPAC Name |
3-chloro-N-[4-[[(E)-3-phenylprop-2-enoyl]carbamothioylamino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2S/c24-18-8-4-7-17(15-18)22(29)25-19-10-12-20(13-11-19)26-23(30)27-21(28)14-9-16-5-2-1-3-6-16/h1-15H,(H,25,29)(H2,26,27,28,30)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHMLNZTCIPOAZ-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(4-chlorobenzyl)-3-pyrrolidinyl]-1-[(1-ethyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B6031973.png)
amino]-5-oxopentanoate](/img/structure/B6031981.png)
![N'-[2-(2,6-dimethylphenoxy)acetyl]propanohydrazide](/img/structure/B6031997.png)
![4-[2-oxo-2-(3-propionyl-1-piperidinyl)ethyl]-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one](/img/structure/B6032000.png)
![1-[(4-tert-butylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B6032014.png)
![N-(4-methylphenyl)-2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B6032022.png)
![2-{1-(2-fluorobenzyl)-4-[3-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B6032025.png)
![N'-[(2-bromo-4-chlorophenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B6032030.png)
![4-tert-butyl-N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6032037.png)
![4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6032041.png)


![7-[(3-hydroxypyridin-2-yl)carbonyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6032089.png)
